2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide
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Overview
Description
The compound “2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide” belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . They are also known to inhibit LSD1 activity and increase the expression of H3K4me2 at the cellular level .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several rings and functional groups. It includes a triazolo[4,5-d]pyrimidine core, a methoxyphenyl group, a thio group, and a dimethyl-3-oxobutanamide group . The exact 3D conformation and stereochemistry of the molecule would require further computational or experimental analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the current literature .
Scientific Research Applications
Biological Activity and Antioxidant Activity
A study detailed the synthesis of a series of compounds, including those with structures similar to the queried compound, using the Biginelli protocol. These compounds were characterized using various spectroscopic techniques and evaluated for their antimicrobial and antioxidant activities. This research suggests potential applications in developing antimicrobial agents with added antioxidant benefits (Gilava, Patel, Ram, & Chauhan, 2020).
Antimicrobial Applications
Another study synthesized new 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines and tested them for their antibacterial activity against various bacterial strains. Two compounds from this series exhibited potent antibacterial activities, suggesting the potential of these compounds in antibiotic development (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).
Synthesis of Heterocycles with Antimicrobial Potential
Research on the synthesis of new thiophene-based heterocycles, including pyrazole, pyridine, and triazolopyrimidines, demonstrated potential antimicrobial properties. Some synthesized compounds showed higher antimicrobial activity than standard drugs, indicating their potential in developing new antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).
MRSA and VRE Inhibition
A study on thieno[2,3-b]pyridine-fused triazolopyrimidinones revealed significant inhibitory activities against Gram-positive bacterial strains, including MRSA and VRE. This suggests the compound's potential application in treating infections caused by these resistant bacteria (Sanad, Mekky, Said, & Elneairy, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and triazolothiadiazine analogs, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on its structural similarity to other compounds, it is plausible that it interacts with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good lipophilicity, allowing them to diffuse easily into cells . This suggests that this compound may also have good bioavailability.
Result of Action
Compounds with similar structures have shown good antitumor activities , suggesting that this compound may also have potential antitumor effects.
Action Environment
Similar compounds have shown sensitivity towards impact and friction , suggesting that physical factors may influence the action of this compound.
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-10(24)14(17(25)22(2)3)27-16-13-15(18-9-19-16)23(21-20-13)11-6-5-7-12(8-11)26-4/h5-9,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHSLKBXCYLQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)SC1=NC=NC2=C1N=NN2C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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